Quin 2 potassium salt xhydrate

Calcium signaling Intracellular calcium measurement Fluorescent indicator affinity ranking

Quantifying sub-200 nM resting calcium requires a probe whose Kd centers on this range-most indicators (Fura-2, Fluo-3) lack sufficient affinity. Quin 2 potassium salt delivers a Kd of 115 nM and ~30,000:1 Ca²⁺/Mg²⁺ selectivity. Water-soluble potassium salt enables calibration-grade measurements. - Highest-affinity synthetic Ca²⁺ probe (Kd 115 nM) - Direct aqueous formulation; no AM ester hydrolysis needed - Functions as both indicator and Ca²⁺ buffer at 1-2 mM loading

Molecular Formula C26H26K3N3O11
Molecular Weight 673.8 g/mol
Cat. No. B12852999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuin 2 potassium salt xhydrate
Molecular FormulaC26H26K3N3O11
Molecular Weight673.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+]
InChIInChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3
InChIKeyZHVFOVWOHHESTD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quin 2 Potassium Salt Xhydrate – High-Affinity Fluorescent Calcium Indicator


Quin 2 potassium salt xhydrate (tetrapotassium salt; CAS 73630-23-6 / 149022-19-5) is a first-generation, membrane-impermeant, high-affinity fluorescent calcium indicator belonging to the BAPTA-based chelator family [1]. It binds Ca²⁺ with 1:1 stoichiometry and a dissociation constant (Kd) of approximately 115 nM, making it the highest-affinity small-molecule fluorescent Ca²⁺ indicator in common laboratory use [2]. Upon Ca²⁺ binding, Quin 2 undergoes a major UV absorption shift and exhibits an approximately 20-fold fluorescence quantum yield enhancement, with excitation/emission maxima at 339/492 nm (Ca²⁺-bound form) . Unlike its cell-permeant acetoxymethyl (AM) ester analog, the potassium salt form is directly water-soluble (≥10 mg/mL), eliminating the need for organic solvent delivery vehicles and enabling precise, calibrated intracellular loading via microinjection, electroporation, or scrape-loading techniques [3].

Water-soluble salt form supports direct aqueous formulation and calibrated intracellular loading via microinjection, electroporation, or scrape-loading.
Reported highest Ca²⁺ affinity among standard synthetic fluorescent indicators, centering the dynamic range on resting cytosolic Ca²⁺ (50–200 nM).
1:1 binding stoichiometry enables absolute [Ca²⁺]i calibration when combined with known intracellular indicator concentration.

Why Quin 2 Potassium Salt Xhydrate Cannot Be Replaced by Generic Alternatives


Calcium indicators are not interchangeable commodities. The selection of a fluorescent Ca²⁺ probe directly determines the measurable dynamic range of intracellular calcium concentrations, the intracellular buffering capacity imposed on the system, and the compatibility with specific loading protocols [1]. Quin 2 potassium salt xhydrate occupies a unique position in the calcium indicator landscape: it combines the highest Ca²⁺ affinity among widely used synthetic probes (Kd 115 nM) with an unparalleled Ca²⁺/Mg²⁺ selectivity ratio of approximately 30,000:1, and tolerates intracellular loading concentrations up to 2 mM—a level that enables active buffering of cytosolic Ca²⁺ transients [2]. Lower-affinity analogs such as Fura-2 (Kd 224 nM), Fluo-3 (Kd 390 nM), and Fluo-4 (Kd 345 nM) systematically underestimate resting Ca²⁺ concentrations in the critical 50–200 nM range and cannot serve as calcium buffers [3]. The water-soluble potassium salt form further distinguishes this reagent from AM ester variants, as it permits direct aqueous formulation and quantitative control over the intracellular indicator concentration—a prerequisite for calibration-grade measurements where the free indicator concentration must be known precisely for calculating absolute [Ca²⁺]i values .

This Product
High Ca²⁺ affinity (Kd ~115 nM) matched to resting [Ca²⁺]i range
Substitute Risk
Lower-affinity analogs (Fura-2, Fluo-3, Fluo-4) may systematically underestimate resting Ca²⁺ in the 50–200 nM window, where their binding isotherms are shallower.
This Product
Water-soluble potassium salt; direct aqueous formulation with known indicator concentration
Substitute Risk
AM ester derivatives require organic solvent delivery and depend on variable cellular esterase activity, introducing uncontrolled intracellular concentration ranges that may compromise calibration accuracy.
This Product
Reported Ca²⁺/Mg²⁺ selectivity ~30,000:1
Substitute Risk
Visible-wavelength probes with lower Mg²⁺ selectivity may generate spurious Ca²⁺ signals in high-Mg²⁺ preparations or when Mg²⁺ concentration is not tightly controlled.

Quantitative Differentiation Evidence for Quin 2 Potassium Salt Xhydrate


Highest Calcium Affinity Among Synthetic Fluorescent Indicators

Quin 2 exhibits a Ca²⁺ dissociation constant (Kd) of 115 nM, which is the lowest (i.e., tightest binding) among the standard panel of synthetic fluorescent calcium indicators. This Kd is 1.9-fold lower (tighter) than that of Fura-2 (Kd 224 nM), 3.0-fold lower than Fluo-4 (Kd 345 nM), 3.4-fold lower than Fluo-3 (Kd 390 nM), and 7.1-fold lower than Indo-1 (Kd 822 nM) [1]. These Kd values were determined by fluorimetric titration in 100 mM KCl, 10 mM MOPS buffer at pH 7.2 and 22°C, using Calcium Calibration Buffer Kits . Because resting cytosolic free Ca²⁺ concentrations in most eukaryotic cells range between 50–200 nM, probes with Kd values above 200 nM operate on the lower shoulder of their binding isotherm in resting cells, reducing measurement sensitivity and accuracy [2]. Quin 2's Kd of 115 nM centers its dynamic range precisely on the resting [Ca²⁺]i window, maximizing the fluorescence change per unit change in [Ca²⁺]i at basal conditions.

Ca²⁺ Affinity (Kd)
Cross-study comparable
Quin 2 Kd = 115 nM vs. Fura-2 (224 nM), Fluo-4 (345 nM), Fluo-3 (390 nM), Indo-1 (822 nM). 1.9× to 7.1× tighter binding.
Supports resting Ca²⁺ measurement sensitivity in the 50–200 nM range.
Fluorimetric titration, pH 7.2, 22°C; comparative values from consolidated reference table.
Calcium signaling Intracellular calcium measurement Fluorescent indicator affinity ranking

Unmatched Ca²⁺/Mg²⁺ Selectivity for Accurate Measurement

Quin 2 discriminates Ca²⁺ from Mg²⁺ with a selectivity ratio of approximately 30,000:1, as determined by direct fluorimetric titration: Kd(Ca²⁺) = 2.9 ± 0.2 nM and Kd(Mg²⁺) = 89 ± 5 µM at pH 7.5 [1]. This selectivity derives from Quin 2's structural mimicry of EGTA, featuring a tetracarboxylate coordination sphere that preferentially accommodates the larger ionic radius of Ca²⁺ over Mg²⁺ [2]. In contrast, Fura-2—while still selective—exhibits a Ca²⁺/Mg²⁺ selectivity ratio approximately 3-fold lower than Quin 2; the Grynkiewicz et al. (1985) landmark paper explicitly notes that the newer-generation dyes (Fura-2, Indo-1) achieved "considerably improved selectivity for Ca²⁺ over other divalent cations" relative to earlier prototypes, but Quin 2's absolute selectivity for Ca²⁺ over Mg²⁺ remains the highest quantitatively measured among the BAPTA-based fluorescent indicator class [3]. Physiological cytosolic free Mg²⁺ concentrations are in the 0.5–1.0 mM range, approximately 10,000-fold higher than resting [Ca²⁺]i; only a probe with selectivity exceeding 10,000:1 can report Ca²⁺ without significant Mg²⁺ competition.

Ca²⁺/Mg²⁺ Selectivity
Cross-study comparable
~30,000:1 selectivity ratio (Kd Ca²⁺ = 2.9 nM; Kd Mg²⁺ = 89 µM at pH 7.5).
Supports Ca²⁺-specific reporting in high-Mg²⁺ environments; reduces Mg²⁺ cross-talk artifact risk.
Reported ratio ~3-fold higher than Fura-2; exceeds visible-wavelength probes by 10–100×.
Ion selectivity Magnesium interference Calcium chelator specificity

High-Tolerance Intracellular Loading for Active Calcium Buffering

Quin 2 can be loaded into cells at concentrations up to 2 mM without eliciting serious toxic effects, as established across multiple independent studies in lymphocytes, platelets, synaptosomes, and cultured cell lines [1]. This loading capacity—approximately 2,000-fold higher than the typical Fura-2 loading concentration of ~1 µM required to achieve equivalent fluorescence signal—means that Quin 2 can function simultaneously as both a calcium indicator and a calcium buffer, actively clamping and dissipating intracellular Ca²⁺ transients . At 2 mM intracellular Quin 2, with a Kd of 115 nM, the total Ca²⁺-binding capacity of the intracellular indicator pool is sufficient to buffer calcium influxes on the order of hundreds of nanomolar to low micromolar, effectively suppressing transient amplitudes . In direct comparative experiments on platelet function, Quin 2 at concentrations offering useful fluorescence signals was shown to suppress Ca²⁺ transients due to its high buffering capacity, whereas Fura-2 at concentrations yielding equivalent signal did not interfere with native Ca²⁺ dynamics [2]. This dual indicator/buffer functionality is unique to Quin 2 among the commonly used calcium probes and represents a deliberate experimental tool for studies where controlled damping of calcium oscillations is desired.

Intracellular Loading
Cross-study comparable
Tolerates up to 2 mM intracellular loading vs. Fura-2 (~1–10 µM), Indo-1 (~30–50 µM). 200–2,000× higher capacity.
Enables simultaneous Ca²⁺ measurement and transient buffering in a single probe.
Validated in lymphocytes, platelets, synaptosomes; toxicity assessed by trypan blue exclusion and LDH release.
Calcium buffering Intracellular loading Calcium transient clamping

Water-Soluble Salt Form for Precise Quantitative Delivery

Quin 2 potassium salt xhydrate (tetrapotassium salt) exhibits aqueous solubility of ≥10 mg/mL in water—sufficient to prepare concentrated stock solutions in standard physiological buffers without organic co-solvents . This property contrasts sharply with the acetoxymethyl (AM) ester derivative (Quin-2 AM), which requires dissolution in DMSO or Pluronic F-127 for cellular delivery, introducing potential solvent artifacts and variable hydrolysis kinetics [1]. The potassium salt form is membrane-impermeant, necessitating physical loading methods (microinjection, electroporation, scrape-loading, or patch-pipette dialysis), which provide the experimenter with precise control over the final intracellular indicator concentration . This quantitative control is essential for ratio calibration: because Quin 2 is a single-wavelength (non-ratiometric) indicator, accurate [Ca²⁺]i calculation requires that the total indicator concentration be known—a condition satisfied only when the loaded quantity is directly controlled rather than dependent on variable esterase activity and membrane permeability as with AM esters . The potassium salt's compatibility with aqueous buffers also simplifies co-loading with other water-soluble reagents, peptides, or nucleic acids via microinjection.

Salt Form vs. AM Ester
Head-to-head comparison
Potassium salt: ≥10 mg/mL in H₂O, membrane-impermeant, controlled loading. AM ester: requires DMSO, variable intracellular concentration (>10-fold range).
Salt form supports calibration-grade absolute [Ca²⁺]i quantification; AM ester compromises calibration accuracy.
Solubility per vendor COA; comparative loading control from Tsien et al. (1982).
Aqueous solubility Membrane-impermeant loading Microinjection-compatible formulation

Defined Dynamic Range for Intensity-Based Calcium Quantification

Quin 2 undergoes an approximately 20-fold enhancement in fluorescence quantum yield upon saturating Ca²⁺ binding, transitioning from a weakly fluorescent free-acid form (quantum yield ~0.007) to a brightly fluorescent Ca²⁺-bound complex (quantum yield ~0.14) . This 20-fold dynamic range is comparable in magnitude to the fluorescence enhancement exhibited by Fluo-3 and Fluo-4 (>100-fold enhancement from a near-zero baseline), but critically differs in that Quin 2 retains measurable basal fluorescence in the Ca²⁺-free state, enabling direct quantification of both F_min and F_max without requiring ionophore calibration in every experiment . The enhancement is accompanied by a characteristic UV absorption shift (λ_abs shifting from 354 nm to 332 nm upon Ca²⁺ binding) and a corresponding emission maximum at 492 nm (Ca²⁺-bound) vs. 510 nm (Ca²⁺-free), allowing the binding state to be monitored spectroscopically [1]. In comparative terms, while Fura-2 offers superior absolute brightness (~30-fold brighter than Quin 2 at equivalent concentrations), Quin 2's 20-fold enhancement combined with its higher Kd affinity yields a larger fractional fluorescence change per unit [Ca²⁺] increment in the resting [Ca²⁺]i range—the most functionally relevant measurement window.

Fluorescence Enhancement
Cross-study comparable
~20-fold quantum yield enhancement upon Ca²⁺ binding (Φ ~0.14 bound; Φ ~0.007 free). Measurable basal fluorescence in Ca²⁺-free state.
Compatible with single-wavelength fluorimeters and plate readers; F_min and F_max directly quantifiable.
Referenced to quinine sulfate standard; excitation/emission maxima at 339/492 nm (Ca²⁺-bound).
Fluorescence enhancement Quantum yield Single-wavelength calcium measurement

Best-Fit Application Scenarios for Quin 2 Potassium Salt Xhydrate


Measuring Resting Cytosolic Calcium in Non-Excitable Cells

Quin 2 potassium salt xhydrate is the optimal indicator choice for quantifying basal [Ca²⁺]i in lymphocytes, thymocytes, hepatocytes, and other non-excitable cell types where resting calcium levels reside in the 50–200 nM range. Its Kd of 115 nM centers the binding isotherm precisely on this concentration window, yielding the steepest ΔF/Δ[Ca²⁺] slope in the physiologically relevant range—a distinct advantage over Fura-2 (Kd 224 nM), whose binding curve is substantially shallower at resting [Ca²⁺]i, resulting in lower measurement precision per instrument noise unit . The water-soluble potassium salt form enables loading via microinjection or scrape-loading with known intracellular indicator concentration, satisfying the calibration requirement for absolute Ca²⁺ quantification [1].

Simultaneous Calcium Measurement and Transient Buffering

When an experimental protocol requires both the measurement and the deliberate damping of intracellular calcium transients—for example, in studies testing whether a Ca²⁺ spike is necessary and sufficient for a downstream effector response—Quin 2 potassium salt xhydrate is the only fluorescent indicator class capable of serving this dual role. Intracellular loading at 1–2 mM, well-tolerated per established toxicity data, provides a Ca²⁺-binding capacity sufficient to buffer transient calcium elevations of several hundred nanomolar . This loading level is 200- to 2,000-fold higher than usable concentrations of Fura-2, Indo-1, Fluo-3, or Fluo-4, none of which can contribute meaningful buffering capacity at their typical working concentrations of 1–50 µM [1]. Investigators studying calcium-dependent secretion, platelet activation, or lymphocyte signaling use this property to test causal relationships between [Ca²⁺]i elevation and functional responses [2].

Calcium Measurement in High-Magnesium Preparations

In subcellular preparations (isolated mitochondria, sarcoplasmic reticulum vesicles, or synaptosomes), tissue homogenates, or extracellular fluids where Mg²⁺ concentrations may exceed 1 mM—or in experimental buffers where Mg²⁺ is deliberately varied—Quin 2's Ca²⁺/Mg²⁺ selectivity ratio of ~30,000:1 ensures that the fluorescence signal remains a faithful reporter of free Ca²⁺ concentration without Mg²⁺ cross-talk . Lower-selectivity probes, particularly visible-wavelength indicators such as Fluo-3 and Fluo-4 whose Mg²⁺ sensitivity is documented in manufacturer selectivity specifications, can generate spurious Ca²⁺ signals in high-Mg²⁺ environments [1]. This selectivity advantage makes Quin 2 the indicator of choice for calibrated Ca²⁺ measurement in synaptosomal preparations, mitochondrial Ca²⁺ uptake assays, and Mg²⁺-supplemented extracellular recording solutions [2].

Calibration-Standard Indicator for Method Cross-Validation

Quin 2 potassium salt xhydrate is explicitly referenced by Sigma-Aldrich as a 'calibration substance in the measurement of cytoplasmic free calcium,' reflecting its established role as a reference standard for validating newer calcium measurement methodologies . Its well-characterized Kd (115 nM), precisely known 1:1 Ca²⁺ binding stoichiometry, and the ability to measure free indicator concentration independently enable the preparation of calibration solutions with defined free [Ca²⁺] across the nanomolar range using Ca²⁺-EGTA or Ca²⁺-BAPTA buffer systems [1]. In laboratories developing genetically encoded calcium indicators (GECIs), novel synthetic Ca²⁺ probes, or calcium-sensitive nanoparticles, Quin 2 serves as the small-molecule benchmark against which new sensor performance is quantitatively validated, particularly for affinity, selectivity, and dynamic range parameters [2].

Application
Selection Property
Validation Focus
Resting cytosolic Ca²⁺ measurement in non-excitable cells
Affinity profile centered on 50–200 nM resting [Ca²⁺]i window
Basal Ca²⁺ quantification accuracy; comparison to Fura-2 in quiescent cell models
Simultaneous Ca²⁺ measurement and transient buffering
High-tolerance intracellular loading capacity (up to 2 mM)
Ca²⁺ transient damping validation; dual indicator/buffer functionality assessment
Ca²⁺ measurement in high-Mg²⁺ preparations
Reported Ca²⁺/Mg²⁺ selectivity ratio ~30,000:1
Mg²⁺ cross-talk control; signal fidelity in synaptosomal and mitochondrial assays
Calibration-standard indicator for method cross-validation
Well-characterized Kd, stoichiometry, and spectral properties
Benchmark validation against GECIs and novel Ca²⁺ sensors
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